1-Benzylspiro[indoline-3,4'-piperidine]
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Overview
Description
1-Benzylspiro[indoline-3,4’-piperidine] is an organic compound with the molecular formula C19H22N2. It is characterized by a spiro structure, which includes an indoline and a piperidine ring.
Preparation Methods
The synthesis of 1-Benzylspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting with indoline as the primary material. The process includes the formation of 3,4’-indoline-4-formaldehyde through a series of reactions. The final product is obtained by introducing a benzyl group to the spiro structure .
Industrial Production Methods:
Step 1: Synthesis of 3,4’-indoline-4-formaldehyde from indoline.
Step 2: Introduction of the benzyl group to form the final spiro compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the process.
Chemical Reactions Analysis
1-Benzylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Scientific Research Applications
1-Benzylspiro[indoline-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of complex organic molecules and materials science
Mechanism of Action
The mechanism of action of 1-Benzylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Benzylspiro[indoline-3,4’-piperidine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,4’-piperidine]: Similar structure but without the benzyl group.
Spirooxindoles: Compounds with an oxindole ring instead of an indoline ring.
Uniqueness:
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzylspiro[2H-indole-3,4'-piperidine] |
InChI |
InChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-15-19(10-12-20-13-11-19)17-8-4-5-9-18(17)21/h1-9,20H,10-15H2 |
InChI Key |
VNKLGADADZZMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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